molecular formula C10H4F4N2O3 B1473768 2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 1418293-47-6

2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No. B1473768
M. Wt: 276.14 g/mol
InChI Key: AVUGZCVCDPZXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, also known as FTOx, is an organic compound that is used in a variety of scientific research applications. It is a fluorinated analog of benzoic acid, and is used in a variety of biochemical and physiological studies. FTOx has a wide range of applications, from drug discovery to biochemistry and physiology.

Scientific Research Applications

2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid is used in a variety of scientific research applications, such as drug discovery and biochemistry. It is used in drug discovery as a starting material for the synthesis of new drugs and as a tool to study the mechanism of action of existing drugs. It is also used in biochemistry and physiology to study the effects of drugs on proteins, enzymes, and other biological molecules.

Mechanism Of Action

2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid acts as an inhibitor of enzymes, proteins, and other biological molecules. It does this by binding to the active site of the enzyme or protein and preventing it from functioning. This can be used to study the effects of drugs on the enzyme or protein, or to inhibit the enzyme or protein in order to study its effects on other biological molecules.

Biochemical And Physiological Effects

2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as to modulate the expression of genes. It has also been shown to affect the metabolism of drugs, as well as to modulate the activity of neurotransmitters.

Advantages And Limitations For Lab Experiments

2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid has a number of advantages for use in lab experiments. It is a relatively stable compound, and has a low toxicity profile. It is also relatively easy to synthesize, and can be used in a variety of experiments. However, it is important to note that 2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid can be toxic to some organisms, and should be used with caution.

Future Directions

2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid has a wide range of potential future applications. It could be used to study the effects of drugs on various biological molecules, or it could be used to develop new drugs. It could also be used to study the effects of 2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid on the body, or to study the effects of 2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid on the environment. Additionally, 2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid could be used to develop new analytical techniques, or to study the effects of 2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid on various diseases.

properties

IUPAC Name

2-fluoro-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F4N2O3/c11-6-3-4(1-2-5(6)8(17)18)7-15-9(19-16-7)10(12,13)14/h1-3H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUGZCVCDPZXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=N2)C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid
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2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.